molecular formula C7H5F2NO2 B1220705 2-Amino-4,5-difluorobenzoic acid CAS No. 83506-93-8

2-Amino-4,5-difluorobenzoic acid

Cat. No.: B1220705
CAS No.: 83506-93-8
M. Wt: 173.12 g/mol
InChI Key: DGOZIZVTANAGCA-UHFFFAOYSA-N
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Description

2-Amino-4,5-difluorobenzoic acid, also known as 4,5-difluoroanthranilic acid, is a benzoic acid derivative with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the benzene ring, an amino group at the 2 position, and a carboxylic acid group at the 1 position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2-Amino-4,5-difluorobenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in peptide synthesis reactions . The compound’s fluorine atoms can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the amino group can engage in nucleophilic interactions, affecting enzyme catalysis and protein-protein interactions.

Cellular Effects

This compound impacts various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can modulate signaling cascades, leading to changes in gene expression patterns. Furthermore, its effects on cellular metabolism may involve alterations in metabolic flux and the levels of specific metabolites . These changes can have downstream effects on cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions, but its degradation products can influence long-term cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and impaired organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of intermediate and final products that can influence cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments. The distribution of this compound can affect its activity and function, as its interactions with biomolecules may vary depending on its localization within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its effects on cellular processes. For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4,5-difluorobenzoic acid can be synthesized from 4,5-difluoro-2-nitrobenzoic acid through a reduction reaction. The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid . The reaction conditions typically involve heating the mixture to a temperature of around 60-70°C for several hours.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation, where the nitro compound is hydrogenated in the presence of a palladium or platinum catalyst under high pressure and temperature . This method offers higher yields and purity compared to traditional reduction methods.

Properties

IUPAC Name

2-amino-4,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOZIZVTANAGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352890
Record name 2-Amino-4,5-difluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83506-93-8
Record name 2-Amino-4,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-difluorobenzoic acid
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Synthesis routes and methods I

Procedure details

Dimethoxyethane (43 parts) was charged to a reactor and ammonia was bubbled in to form a saturated solution. The ammonia addition was maintained while a solution of 1.84 parts of 4,5-difluorophthalic anhydride in 13 parts of dimethoxyethane was added slowly over a period of 0.5 hours. The reaction mixture was stirred for an additional 5 minute period and the dimethoxyethane was removed by vacuum distillation. The remaining white solid (the ammonium salt of 4,5-difluorophthalamic acid) was dissolved in 20 parts of aqueous sodium hydroxide (40% NaOH) and the solution was de-gassed under moderately reduced pressure to remove any remaining ammonia; then heated at atmospheric pressure, to 50° C. and maintained at tha temperature while 14.1 parts of a 5.78% aqueous sodium hypochlorite solution was added. The solution was then heated to 60°-65° C. and maintained at that temperature, with stirring for about 30 minutes; then cooled to about 20°-25° C. and acidified to a pH of 4-6, by addition of concentrated hydrochloric acid. A precipitate formed and the mixture was extracted with chloroform. The acidification procedure was repeated until no additional precipitate formed. The combined extracts were dried over anhydrous sodium sulfate, filtered, and the chloroform removed by vacuum distillation to yield 1.34 parts of solid 4,5-difluoroanthranilic acid having a melting point of 180°-181° C. The chemical structure of the product was confirmed by infra-red analysis.
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Synthesis routes and methods II

Procedure details

2-nitro-4,5-difluorobenzoic acid (1.0 g) was added to 10 mL of water. 0.2 g of NaOH was added, followed by 1.0 g of sodium formate. 0.05 g of 10% palladium on carbon was added, and the mixture was heated to 90° C. for 2.5 h. After cooling, a suitable internal standard was added. 19F NMR internal standard analysis of the entire reaction mixture indicated a 93% yield of 4,5-difluoroanthranilic acid.
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Synthesis routes and methods III

Procedure details

Sodium hydroxide (7.5 g, 0.19 mol) and hydroxylamine hydrochloride (5.4 g, 0.0781 mol) were combined in 100 mL of water. 4,5-difluorophthalic anhydride (11.5 g, 0.062 mol) was added, and the reaction was heated to 90°-100° C. for 0.5 hour. The reaction was cooled, and acidified with HCl to a pH between 4 and 5. The precipitate was collected and dried to yield 10.2 g (91%) of 4,5-difluoroanthranilic acid.
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Synthesis routes and methods IV

Procedure details

A solution of 20 g of 5,6-difluoro-1H-indole-2,3-dione in 200 ml of 2.5N sodium hydroxide was treated dropwise with 35.7 ml of 31.4% hydrogen peroxide. The reaction mixture was warmed to 80° C. for 15 minutes, then treated with charcoal and filtered. The filtrate was cooled in an ice bath and acidified with hydrochloric acid to pH 3.5. The resulting precipitate was crystallized from xylene, giving 14.18 g of the desired compound mp 176°-178° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-Amino-4,5-difluorobenzoic acid used in the synthesis of potentially therapeutic compounds?

A1: this compound serves as a crucial starting material in the multi-step synthesis of a novel fluorinated nucleoside, 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone []. This synthesis involves reacting this compound with acetic anhydride followed by ammonia to form (1H)-6,7-difluoro-2-methyl-4-quinazolinone. This intermediate then undergoes ribosylation and deprotection steps to yield the final nucleoside compound. This nucleoside exhibits promising in silico results as a potential inhibitor of both the COVID-19 main protease (Mpro) and the acetylcholinesterase (AChE) enzyme, which is a target for Alzheimer's disease treatment [].

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